4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a methoxypyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with 4-bromobenzenesulfonamide and 2-methoxypyrimidine.
Catalyst: Palladium-based catalysts are commonly used.
Reagents: Boron reagents, such as organoboron compounds, are employed in the coupling reaction.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in studies to understand the biological activity of sulfonamide derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: Another sulfonamide derivative with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of a bromine-substituted benzene ring and a methoxypyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-bromo-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWMJKYKHBORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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